Buphedrone-d3 Hydrochloride

Forensic Toxicology LC-MS/MS Internal Standard

Unlabeled buphedrone fails as an internal standard due to co-elution and identical mass spectral signatures, compromising forensic quantitative accuracy. Buphedrone-d3 Hydrochloride (CAS 1346601-80-6) resolves this with a +3 Da mass shift and identical physicochemical behavior, ensuring reliable co-extraction and co-elution for LC-MS/MS or GC-MS isotope-dilution workflows. - Eliminates isotopic interference while compensating for matrix effects and extraction variability. - Supplied as a neat solid (≥98% purity, MW 216.72 g/mol) or as a CRM solution (100 µg/mL in methanol) for immediate method validation. - Enables confident differentiation of buphedrone-specific neurotoxic and pharmacological effects in research settings.

Molecular Formula C11H16ClNO
Molecular Weight 216.72 g/mol
Cat. No. B15294544
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product NameBuphedrone-d3 Hydrochloride
Molecular FormulaC11H16ClNO
Molecular Weight216.72 g/mol
Structural Identifiers
SMILESCCC(C(=O)C1=CC=CC=C1)NC.Cl
InChIInChI=1S/C11H15NO.ClH/c1-3-10(12-2)11(13)9-7-5-4-6-8-9;/h4-8,10,12H,3H2,1-2H3;1H/i2D3;
InChIKeyWJQBARDMJLAIJX-MUTAZJQDSA-N
Commercial & Availability
Standard Pack Sizes1 mg / 25 mg / 1 ml / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

Structure & Identifiers


Interactive Chemical Structure Model





Buphedrone-d3 Hydrochloride: Deuterated Analytical Reference Standard


Buphedrone-d3 Hydrochloride is a deuterium-labeled analog of buphedrone, a synthetic cathinone that belongs to the β-keto amphetamine class of new psychoactive substances (NPS) [1]. The compound is structurally characterized by an α-methylamino-butyrophenone scaffold, with the unlabeled parent first synthesized in 1928 [1]. As a stable isotope-labeled internal standard, it is specifically designed for the quantitative analysis of buphedrone and its metabolites in complex biological matrices via LC-MS/MS or GC-MS methodologies . Its molecular formula is C11H16ClNO with a molecular weight of 216.72 g/mol, differing from the unlabeled buphedrone by a mass shift of +3 Da due to the substitution of three hydrogen atoms with deuterium on the methylamino group .

Why Generic Substitutes Fail in Quantitative MS Workflows


Generic substitution fails at two levels. First, unlabeled buphedrone cannot serve as an internal standard in isotope-dilution mass spectrometry workflows because it co-elutes with the target analyte and produces an indistinguishable mass spectral signature, rendering accurate quantification impossible [1]. Second, substitution with alternative deuterated cathinone internal standards (e.g., Mephedrone-d3, Methylone-d3) is analytically invalid due to differences in retention time, ionization efficiency, and matrix effect behavior between structurally distinct cathinone analogs [2]. Buphedrone-d3's placement of deuterium on the methylamino group ensures that the mass shift (+3 Da) is sufficiently distinct from the unlabeled analyte's signal to avoid isotopic interference while maintaining near-identical physicochemical behavior to buphedrone for reliable co-extraction and co-elution .

Differentiated Performance Evidence for Buphedrone-d3


Mass Spectrometric Discrimination for Internal Standard Use

Buphedrone-d3 Hydrochloride provides a mass shift of +3 Da relative to unlabeled buphedrone, enabling baseline-resolved mass spectrometric discrimination. When used as an internal standard for quantifying buphedrone in biological matrices, it compensates for matrix effects and extraction variability . Unlike unlabeled buphedrone, which cannot function as an internal standard in isotope dilution methods, Buphedrone-d3 maintains identical chromatographic retention and ionization behavior while providing a distinct m/z signal [1].

Forensic Toxicology LC-MS/MS Internal Standard

Urinary Excretion Profile vs. N-Ethylhexedrone

In an in vivo study in mice, following a single intraperitoneal dose of 64 mg/kg, buphedrone was quantified in 24-hour urine at a concentration of 146.2 ± 14.9 µg/mL, which is approximately 2.5-fold higher than the 58.3 ± 14.4 µg/mL observed for N-ethylhexedrone under identical dosing conditions [1]. This substantial difference in urinary excretion underscores that buphedrone and N-ethylhexedrone exhibit markedly distinct elimination kinetics.

Metabolism Toxicokinetics Urinary Biomarker

Microglial Activation and Apoptotic Pathways vs. NEH

In a comparative neurotoxicity study using human nerve cell lines, buphedrone and N-ethylhexedrone exhibited divergent mechanisms of cellular injury. At 400 µM, both compounds induced comparable neuronal viability loss; however, in microglial cells, NEH triggered late apoptosis/necrosis at 100 µM, whereas buphedrone primarily caused early apoptosis at the same concentration [1]. Furthermore, NEH uniquely induced microglial morphological activation (shorter/thicker branches) and increased lysosomal biogenesis at 100 µM, whereas buphedrone required 400 µM to produce the same effect [1].

Neurotoxicity Microglia Apoptosis

Cytotoxicity Ranking Among Synthetic Cathinones

In a comprehensive structure-cytotoxicity relationship study using differentiated human SH-SY5Y neuronal cells, buphedrone ranked at an intermediate toxicity level among 13 synthetic cathinones lacking the methylenedioxy ring [1]. By MTT assay at 24-hour exposure, the rank order of toxicity placed buphedrone approximately equivalent to flephedrone, with significantly lower toxicity than 3,4-dimethylmethcathinone (3,4-DMMC), methamphetamine (METH), and mephedrone, but higher toxicity than N,N-dimethylcathinone, α-pyrrolidinopropiophenone, and amfepramone [1].

Cytotoxicity Neuronal Cells Structure-Toxicity Relationship

Monoamine Transporter Selectivity Profile

Buphedrone exhibits a distinct monoamine transporter inhibition profile characterized by potent norepinephrine (NET) and dopamine transporter (DAT) inhibition, with minimal activity at the serotonin transporter (SERT) [1]. This profile differs from other cathinones such as methedrone, which is a more potent SERT inhibitor than DAT inhibitor [1]. Buphedrone also releases norepinephrine but does not release dopamine or serotonin at physiologically relevant concentrations [1].

Monoamine Transporter Pharmacology Reuptake Inhibition

CYP2D6 Inhibition Potency vs. Mephedrone

In a fluorescence-based CYP2D6 inhibitor screening assay, buphedrone demonstrated an IC50 of 61.7 µM, which is approximately 6-fold higher (weaker inhibition) than the 10.1 µM IC50 observed for mephedrone [1]. This indicates that buphedrone has a substantially lower potential for CYP2D6-mediated drug-drug interactions compared to mephedrone.

Drug Metabolism Cytochrome P450 Enzyme Inhibition

Research and Industrial Applications


Forensic Toxicology: Urine Confirmation by LC-MS/MS

Forensic toxicology laboratories performing LC-MS/MS confirmation of buphedrone in urine specimens require a deuterated internal standard to meet regulatory validation criteria. Buphedrone-d3 Hydrochloride compensates for matrix effects and extraction variability, enabling accurate quantification. The distinct +3 Da mass shift ensures no interference with the unlabeled analyte . Given that buphedrone exhibits approximately 2.5-fold higher urinary excretion than the co-abused cathinone N-ethylhexedrone [1], method calibration using Buphedrone-d3 as an internal standard is essential for accurate quantitative reporting in forensic casework.

Clinical Toxicology: Cathinone Differentiation

Clinical toxicology laboratories receiving specimens from patients with suspected synthetic cathinone intoxication must differentiate buphedrone from structurally similar cathinones. Buphedrone-d3 enables specific LC-MS/MS identification of buphedrone and its metabolites. The compound's distinct pharmacology—preferential NET/DAT inhibition with minimal SERT activity and NE release without DA/5-HT release [2]—contrasts with serotonergic cathinones like methedrone. Additionally, buphedrone's weaker CYP2D6 inhibition (IC50 = 61.7 µM) compared to mephedrone (10.1 µM) suggests a lower potential for drug-drug interactions in clinical presentations [3].

Neuropharmacology: Mechanistic Neurotoxicity Studies

Researchers investigating differential neurotoxic mechanisms among synthetic cathinones require Buphedrone-d3 to distinguish buphedrone-specific effects. As demonstrated by de Mello-Sampayo et al., buphedrone induces distinct cellular injury pathways (early apoptosis in microglia) compared to N-ethylhexedrone (late apoptosis/necrosis) and requires a 4-fold higher concentration (400 µM vs. 100 µM) to trigger microglial activation [4]. Analytical confirmation of buphedrone concentrations in experimental systems using Buphedrone-d3 as an internal standard ensures that observed neurotoxic effects are accurately attributed to buphedrone exposure levels rather than cross-reactivity with other cathinones.

Reference Material Production: CRM and Proficiency Testing

Manufacturers of certified reference materials (CRMs) and proficiency testing providers require high-purity Buphedrone-d3 Hydrochloride to produce calibration standards and quality control materials. The compound is supplied as a certified reference solution at 100 μg/mL in methanol, suitable for spiking into urine or blood matrices for method validation . Its position in the cytotoxicity hierarchy of 13 cathinones (moderate toxicity, comparable to flephedrone) [5] informs appropriate safety handling procedures during CRM production workflows.

Technical Documentation Hub

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